![molecular formula C23H28N6O3 B10847156 1-Cyano-2-(2-Methyl-1-Benzofuran-5-Yl)-3-[(3s)-2-Oxo-1-(2-Oxo-2-Pyrrolidin-1-Ylethyl)azepan-3-Yl]guanidine](/img/structure/B10847156.png)
1-Cyano-2-(2-Methyl-1-Benzofuran-5-Yl)-3-[(3s)-2-Oxo-1-(2-Oxo-2-Pyrrolidin-1-Ylethyl)azepan-3-Yl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-269223 is a small molecule drug initially developed by Bristol Myers Squibb Company. It is a factor Xa inhibitor, which means it targets and inhibits the activity of factor Xa, an enzyme crucial for blood coagulation. The molecular formula of BMS-269223 is C23H28N6O3 .
Preparation Methods
The synthesis of BMS-269223 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of cyanoguanidine-based lactam derivatives, which are known for their efficacy as factor Xa inhibitors .
Chemical Reactions Analysis
BMS-269223 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BMS-269223 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound for studying the inhibition of factor Xa and the development of new anticoagulant drugs.
Biology: It helps in understanding the biological pathways involving factor Xa and its role in blood coagulation.
Medicine: It is being investigated for its potential use in treating thrombotic disorders, such as deep vein thrombosis and pulmonary embolism.
Industry: It is used in the pharmaceutical industry for the development of new anticoagulant therapies
Mechanism of Action
BMS-269223 exerts its effects by inhibiting the activity of factor Xa, an enzyme that plays a crucial role in the blood coagulation cascade. By binding to the active site of factor Xa, BMS-269223 prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots. This mechanism makes it a potential therapeutic agent for preventing and treating thrombotic disorders .
Comparison with Similar Compounds
BMS-269223 is compared with other factor Xa inhibitors, such as:
Rivaroxaban: Another factor Xa inhibitor used as an anticoagulant.
Apixaban: A factor Xa inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Edoxaban: Another factor Xa inhibitor with unique pharmacodynamic characteristics.
BMS-269223 is unique due to its specific molecular structure and binding affinity to factor Xa, which may offer distinct advantages in terms of efficacy and safety .
Properties
Molecular Formula |
C23H28N6O3 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-cyano-3-(2-methyl-1-benzofuran-5-yl)-2-[(3S)-2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]guanidine |
InChI |
InChI=1S/C23H28N6O3/c1-16-12-17-13-18(7-8-20(17)32-16)26-23(25-15-24)27-19-6-2-3-11-29(22(19)31)14-21(30)28-9-4-5-10-28/h7-8,12-13,19H,2-6,9-11,14H2,1H3,(H2,25,26,27)/t19-/m0/s1 |
InChI Key |
BQUXAJWDRCSKFN-IBGZPJMESA-N |
Isomeric SMILES |
CC1=CC2=C(O1)C=CC(=C2)NC(=N[C@H]3CCCCN(C3=O)CC(=O)N4CCCC4)NC#N |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)NC(=NC3CCCCN(C3=O)CC(=O)N4CCCC4)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


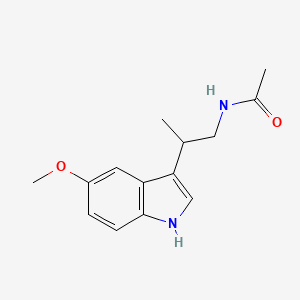

![Benzyl-[2-(1H-indol-4-yloxy)-ethyl]-amine](/img/structure/B10847097.png)



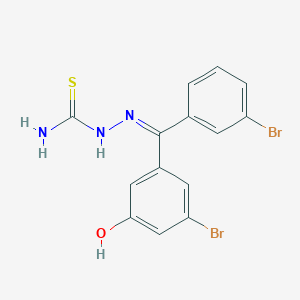
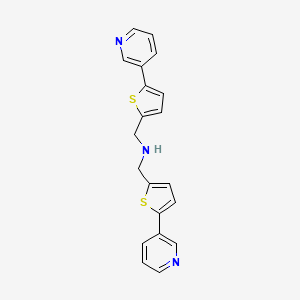
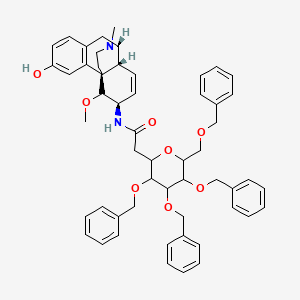
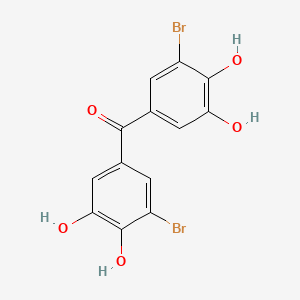
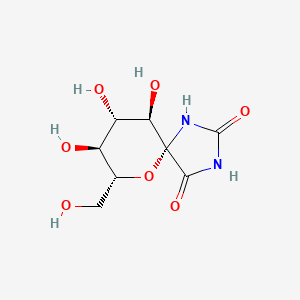

![dimethyl 4-[3-[[N-cyano-N'-[3-[4-(3-methoxyphenyl)piperazin-1-yl]propyl]carbamimidoyl]amino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10847147.png)
![Dimethyl 4-[3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10847148.png)
